

Chemical and physical properties of Pimasertib Hydrochloride for research

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Compound of Interest

Compound Name: Pimasertib Hydrochloride

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Pimasertib Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimasertib Hydrochloride (also known as AS-703026, MSC1936369B, and SAR 245509) is an orally bioavailable, potent, and highly selective, ATP non-competitive allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are dual-specificity threonine/tyrosine kinases that play a crucial role in the regulation of cell proliferation, differentiation, and survival.[2][3] Dysregulation of the RAS/RAF/MEK/ERK pathway is a frequent event in a variety of human cancers, making MEK an attractive target for therapeutic intervention.[2][4] Pimasertib has been investigated in numerous clinical trials for its potential as an antineoplastic agent.[3][5] This technical guide provides a comprehensive overview of the chemical and physical properties of **Pimasertib Hydrochloride**, its mechanism of action, and detailed experimental protocols for its use in research settings.

Chemical and Physical Properties

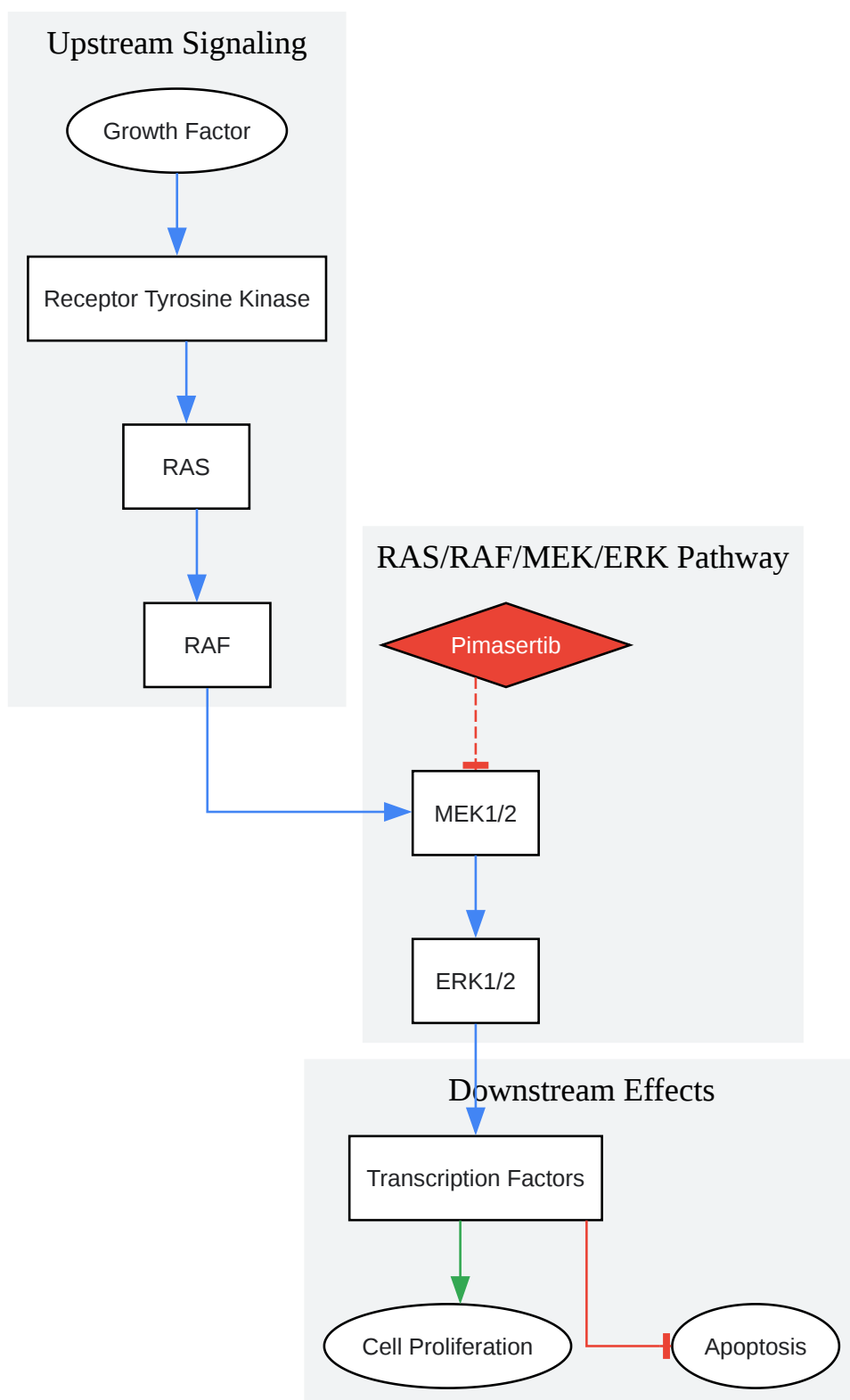
A summary of the key chemical and physical properties of Pimasertib and its hydrochloride salt are presented in the table below. This information is critical for the proper handling, storage,

and use of the compound in experimental settings.

Property	Value	Reference
IUPAC Name	N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide;hydrochloride	[6]
Synonyms	AS-703026, MSC1936369B, SAR 245509, Pimasertib HCl	[1][2]
CAS Number	1236361-78-6 (Hydrochloride); 1236699-92-5 (Free base)	[1][7]
Molecular Formula	C ₁₅ H ₁₆ ClFIN ₃ O ₃	[6][7]
Molecular Weight	467.66 g/mol	[6][7]
Appearance	Solid	[8]
Solubility	DMSO: ≥ 100 mg/mL (231.91 mM); Water: Insoluble; Ethanol: Insoluble	[1][9]
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.	[1][7]

Mechanism of Action and Signaling Pathway

Pimasertib selectively binds to an allosteric site on MEK1 and MEK2, preventing their activation by upstream kinases such as RAF.[1] This, in turn, inhibits the phosphorylation and activation of the downstream effector proteins, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[2] The inhibition of ERK1/2 phosphorylation blocks the transmission of growth signals to the nucleus, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with a dysregulated RAS/RAF/MEK/ERK pathway.[2][3]



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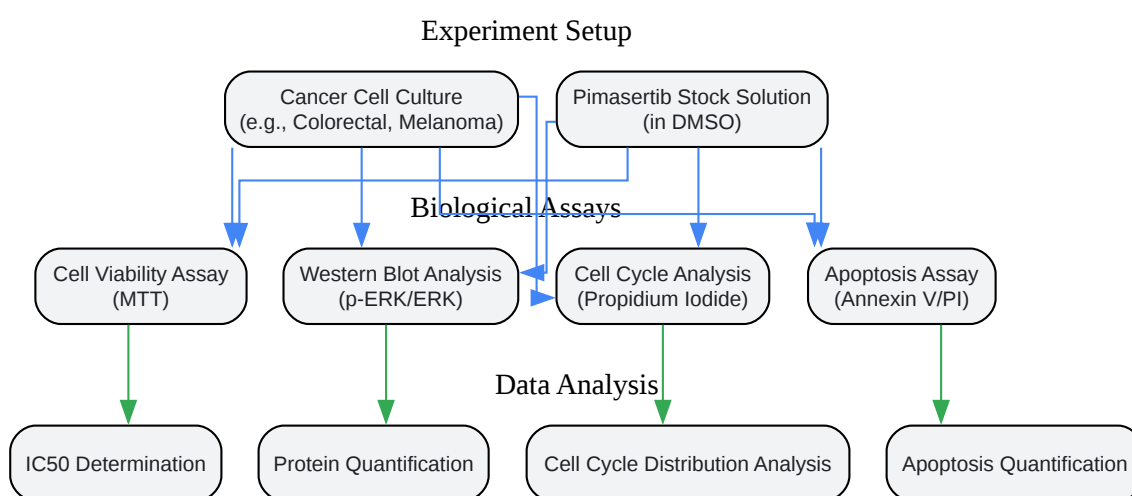
Figure 1: Pimasertib inhibits the RAS/RAF/MEK/ERK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of **Pimasertib Hydrochloride** in a research setting.

In Vitro Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of Pimasertib.



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Figure 2: A representative workflow for in vitro studies with Pimasertib.

Western Blot Analysis of ERK Phosphorylation

This protocol is designed to assess the inhibitory effect of Pimasertib on MEK1/2 activity by measuring the phosphorylation status of its downstream target, ERK.

a. Cell Lysis

- Culture cancer cells (e.g., HCT116 colorectal cancer cells) to 70-80% confluency.

- Treat cells with various concentrations of Pimasertib or vehicle (DMSO) for the desired time (e.g., 2 hours).
- Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
- Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).[\[2\]](#)
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.

b. SDS-PAGE and Immunoblotting

- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
- Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[\[10\]](#)

- Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of culture medium.[\[11\]](#)
- Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Prepare serial dilutions of **Pimasertib Hydrochloride** in culture medium and add them to the respective wells. Include a vehicle control (DMSO).
- Incubate the plate for 72 hours.
- Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
[\[11\]](#)
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[\[10\]](#)[\[11\]](#)
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.^[12]

- Seed cells in 6-well plates and treat with Pimasertib or vehicle as described for the MTT assay.
- After the desired incubation period, harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
- Wash the cells once with ice-cold PBS.
- Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
- Incubate the cells at -20°C for at least 2 hours (or overnight).
- Centrifuge the fixed cells and wash once with PBS.
- Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.^[13]
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.
- Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Treat cells with Pimasertib as described above.
- Harvest both adherent and floating cells and wash them with cold PBS.

- Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension to a new tube.
- Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide (PI) staining solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[\[14\]](#)
- Add 400 μ L of 1X Annexin V binding buffer to each tube.
- Analyze the samples by flow cytometry within 1 hour.
- Quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of Pimasertib in a mouse xenograft model of colorectal cancer.

a. Cell Implantation and Tumor Growth

- Subcutaneously inject $2-5 \times 10^6$ HCT116 or other suitable colorectal cancer cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of immunodeficient mice (e.g., nude or NSG mice).
- Monitor the mice for tumor formation.
- Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week.
- Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.[\[3\]](#)[\[15\]](#)

b. Drug Administration and Monitoring

- When the average tumor volume reaches approximately 100-200 mm^3 , randomize the mice into treatment and control groups.

- Administer Pimasertib or vehicle control to the mice. A common dosing schedule for MEK inhibitors is once or twice daily oral gavage.[16] The specific dose and schedule should be optimized based on preliminary studies.
- Monitor tumor growth and the body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-ERK, immunohistochemistry).

Conclusion

Pimasertib Hydrochloride is a valuable research tool for investigating the role of the RAS/RAF/MEK/ERK signaling pathway in cancer and other diseases. The information and protocols provided in this technical guide are intended to assist researchers in designing and conducting well-controlled and informative experiments. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of MEK inhibition.

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